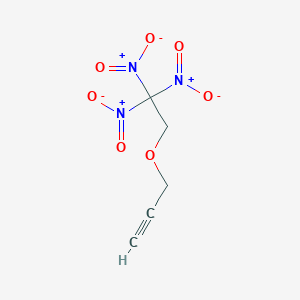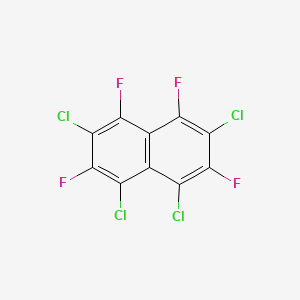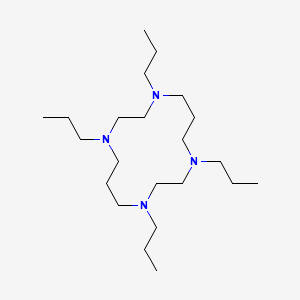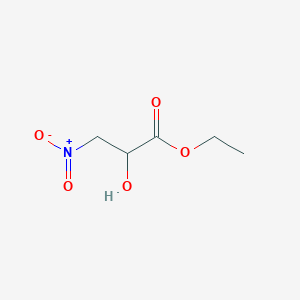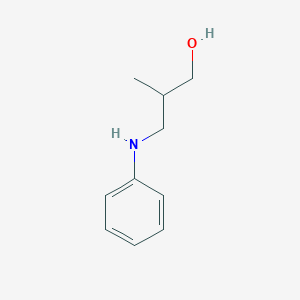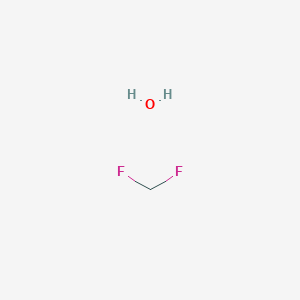![molecular formula C19H32N4 B14284563 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 121390-08-7](/img/structure/B14284563.png)
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetraazacyclotetradecane ring with an ethenylphenylmethyl substituent, making it a subject of interest in both synthetic chemistry and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with 2-ethenylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a chelating agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to interact with various molecular targets. The tetraazacyclotetradecane ring can chelate metal ions, making it useful in catalysis and biochemical assays. The ethenylphenylmethyl group can participate in various chemical reactions, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane: Unique due to its specific substituent and ring structure.
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethenylphenylmethyl group, making it less versatile in certain applications.
2-[(2-Ethenylphenyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but with a smaller ring, affecting its chelating properties.
Uniqueness
This compound stands out due to its combination of a large tetraazacyclotetradecane ring and an ethenylphenylmethyl substituent, providing unique chemical and physical properties that are advantageous in various applications.
Propiedades
Número CAS |
121390-08-7 |
|---|---|
Fórmula molecular |
C19H32N4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-[(2-ethenylphenyl)methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C19H32N4/c1-2-18-7-3-4-8-19(18)17-23-15-6-11-21-13-12-20-9-5-10-22-14-16-23/h2-4,7-8,20-22H,1,5-6,9-17H2 |
Clave InChI |
XGNWLTIFIFINNK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CN2CCCNCCNCCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


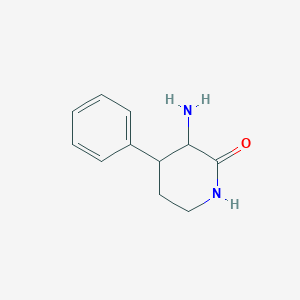
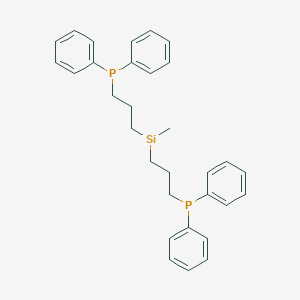
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
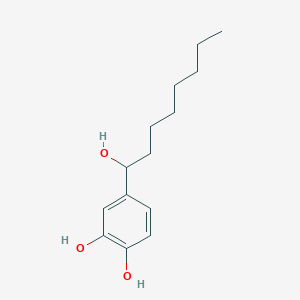


![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
